Allyl-(2-fluoro-benzyl)-amine
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Overview
Description
Allyl-(2-fluoro-benzyl)-amine: is an organic compound that features both an allyl group and a 2-fluoro-benzyl group attached to an amine. This compound is of interest due to its unique structural properties, which combine the reactivity of the allyl group with the electronic effects imparted by the fluorine atom on the benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl-(2-fluoro-benzyl)-amine typically involves the reaction of 2-fluoro-benzyl chloride with allylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl-(2-fluoro-benzyl)-amine can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding saturated amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Saturated amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Allyl-(2-fluoro-benzyl)-amine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. The presence of the fluorine atom allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to monitor these interactions.
Medicine: The compound has potential applications in medicinal chemistry as a precursor to drugs that target specific receptors or enzymes. Its ability to undergo selective reactions makes it a versatile intermediate in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Allyl-(2-fluoro-benzyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The allyl group can participate in covalent bonding with active site residues, while the fluorine atom can influence the electronic environment of the benzyl group, affecting binding affinity and specificity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
2-Fluoro-benzylamine: Lacks the allyl group, making it less reactive in certain types of chemical reactions.
Allyl-benzylamine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Fluorobenzene: Contains a fluorine atom on the benzene ring but lacks the amine and allyl groups, making it less versatile in synthetic applications.
Uniqueness: Allyl-(2-fluoro-benzyl)-amine is unique due to the combination of the allyl group and the 2-fluoro-benzyl group. This combination imparts distinct reactivity and electronic properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDCZMFWIHVJIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390053 |
Source
|
Record name | Allyl-(2-fluoro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626218-15-3 |
Source
|
Record name | Allyl-(2-fluoro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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